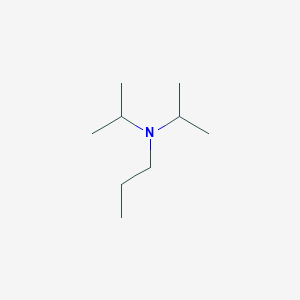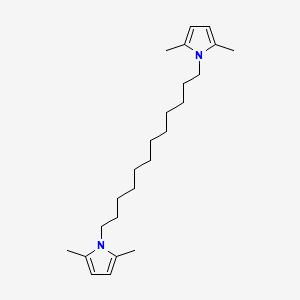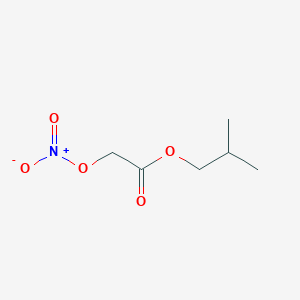![molecular formula C6H4N4 B14739339 Pyrido[2,3-d][1,2,3]triazine CAS No. 6133-40-0](/img/structure/B14739339.png)
Pyrido[2,3-d][1,2,3]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d][1,2,3]triazine is a heterocyclic compound that consists of a pyridine ring fused with a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrido[2,3-d][1,2,3]triazine can be synthesized through various methods. One common approach involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation processes and intramolecular heterocyclization . Another method includes the use of dicationic molten salts as catalysts under solvent-free conditions or in ethanol as a green solvent . These methods typically yield high purity products with good efficiency.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[2,3-d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d][1,2,3]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer research.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which pyrido[2,3-d][1,2,3]triazine exerts its effects often involves the inhibition of specific enzymes or receptors. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d][1,2,3]triazine can be compared with other similar compounds such as pyridazine and pyrimidine derivatives. These compounds share similar structural features but differ in their chemical properties and applications . For instance:
Pyridazine: Known for its antimicrobial and anticancer activities.
Pyrimidine: Widely used in medicinal chemistry for the development of antiviral and anticancer drugs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in synthetic chemistry. Ongoing research continues to explore its full potential in medicine, biology, and materials science.
Eigenschaften
CAS-Nummer |
6133-40-0 |
|---|---|
Molekularformel |
C6H4N4 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
pyrido[2,3-d]triazine |
InChI |
InChI=1S/C6H4N4/c1-2-5-4-8-10-9-6(5)7-3-1/h1-4H |
InChI-Schlüssel |
KNCXKNGZYFKVMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=NN=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
